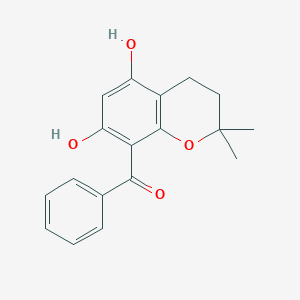

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Description

Properties

IUPAC Name |

(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-18(2)9-8-12-13(19)10-14(20)15(17(12)22-18)16(21)11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIRIDQYHRTGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=C(C=C2O)O)C(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (CAS Number: 63565-07-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a naturally occurring xanthone derivative. The document details its chemical identity, physicochemical properties, and known biological activities, with a focus on its potential therapeutic applications. Experimental protocols for isolation and characterization, where available, are described. Furthermore, this guide presents relevant data in a structured format to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound is a member of the chromane class of compounds, characterized by a benzopyran ring system. Its structure features a benzoyl group at the 8-position and hydroxyl groups at the 5- and 7-positions of the chromane core, along with a gem-dimethyl substitution at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63565-07-1 | [1] |

| Molecular Formula | C₁₈H₁₈O₄ | [1] |

| Molecular Weight | 298.34 g/mol | [1] |

| IUPAC Name | (5,7-dihydroxy-2,2-dimethylchroman-8-yl)(phenyl)methanone | N/A |

| Synonyms | This compound | [1] |

| Class | Xanthones | [1] |

Natural Occurrence and Isolation

This compound has been identified as a natural product isolated from the medicinal plant Garcinia cowa, a species known for its rich content of bioactive xanthones.[1]

General Experimental Protocol for Isolation from Garcinia cowa

Caption: General workflow for the isolation of this compound.

Methodology Details:

-

Plant Material Preparation: The selected plant part of Garcinia cowa (e.g., latex, bark, or fruit rinds) is collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a series of organic solvents of increasing polarity. A common sequence starts with a non-polar solvent like hexane, followed by solvents of intermediate polarity such as chloroform or ethyl acetate, and finally a polar solvent like methanol. This gradient extraction helps to separate compounds based on their polarity.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

-

Chromatographic Separation: The crude extract showing potential for containing the target compound (typically the less polar extracts for xanthones) is subjected to column chromatography on silica gel.

-

Elution: A solvent gradient is employed for elution, starting with a non-polar mobile phase (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Purification: Fractions containing the desired compound are combined and may require further purification steps, such as preparative TLC or recrystallization, to obtain the pure this compound.

Spectroscopic Data

Definitive, publicly available raw spectroscopic data for this compound is limited. However, based on its chemical structure, the expected spectral characteristics are outlined below. Researchers can obtain specific data from commercial suppliers.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons of the benzoyl and chromane rings, a singlet for the C6-proton of the chromane ring, singlets for the two hydroxyl groups, and signals for the methylene and gem-dimethyl protons of the pyran ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the benzoyl group, aromatic carbons, and aliphatic carbons of the chromane moiety. |

| IR (Infrared) | Absorption bands corresponding to O-H stretching (hydroxyl groups), C=O stretching (benzoyl ketone), C-O stretching (ether linkage), and aromatic C=C stretching. |

| MS (Mass Spectrometry) | A molecular ion peak corresponding to the molecular weight of the compound (298.34 g/mol ) and characteristic fragmentation patterns. |

Biological Activities and Potential Therapeutic Applications

While specific studies on the biological activities of this compound are not extensively reported, compounds with similar structural features, particularly those isolated from Garcinia species, have demonstrated a range of pharmacological properties. These include anti-inflammatory, antioxidant, and cytotoxic activities.

Anti-inflammatory Activity

Many chromane and xanthone derivatives are known to possess anti-inflammatory properties. This is often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The potential mechanism of action could involve the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.

Caption: Postulated inhibition of the NF-κB signaling pathway.

Antioxidant Activity

The dihydroxy substitution on the aromatic ring of this compound suggests potential antioxidant activity. Phenolic hydroxyl groups can act as hydrogen donors to scavenge free radicals, thereby mitigating oxidative stress.

Experimental Protocols for Antioxidant Activity Assessment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant potency.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant. The decrease in absorbance at around 734 nm is measured to determine the scavenging activity.

Cytotoxic Activity

Xanthones isolated from natural sources have been extensively studied for their potential anticancer properties. The cytotoxic effects of this compound against various cancer cell lines would be a valuable area of investigation.

Experimental Protocol for Cytotoxicity Assessment:

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay is commonly used to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is determined.

Conclusion and Future Directions

This compound is a promising natural product with a chemical scaffold that suggests potential therapeutic value, particularly in the areas of inflammation, oxidative stress, and cancer. However, there is a significant need for further research to fully characterize its biological activities and elucidate its mechanisms of action. Future studies should focus on:

-

Developing and publishing detailed protocols for the efficient synthesis and isolation of this compound.

-

Conducting comprehensive spectroscopic analysis to provide a complete and publicly available dataset.

-

Performing in-depth in vitro and in vivo studies to quantify its anti-inflammatory, antioxidant, and cytotoxic activities against a broad range of cell lines and disease models.

-

Investigating its effects on key signaling pathways to understand its molecular targets.

Such research will be crucial for unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive literature searches, the primary scientific publication detailing the initial isolation and comprehensive characterization of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane could not be located. Consequently, specific quantitative data such as NMR and mass spectrometry values, melting point, and definitive biological activity metrics for this exact molecule are not available in the public domain through the conducted searches. This guide, therefore, provides a detailed overview based on available information for structurally related compounds and general experimental protocols for the isolation of similar molecules from its natural source, Garcinia cowa.

Core Molecular Structure and Properties

This compound is a natural product belonging to the class of benzophenones. It has been identified as a constituent of Garcinia cowa, a plant known for its rich diversity of secondary metabolites, including xanthones and flavonoids.[1][2][3][4] The molecular structure consists of a dihydroxy-dimethylchromane core substituted with a benzoyl group at the 8-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₄ | Pharmaffiliates |

| Molecular Weight | 298.34 g/mol | Pharmaffiliates |

| CAS Number | 63565-07-1 | [5][6][7] |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Natural Occurrence and Isolation

This compound is isolated from the plant Garcinia cowa Roxb. (Clusiaceae family).[1][2][3][4] This plant is a source of a wide array of bioactive compounds, and the isolation of benzophenones and xanthones from its inflorescences has been reported.[8]

General Experimental Protocol for Isolation from Garcinia cowa

While a specific protocol for the isolation of this compound is not available, a general methodology for the extraction and separation of benzophenones from Garcinia species can be outlined as follows. This protocol is a composite based on standard phytochemical techniques.

Caption: Hypothetical signaling pathway for the title compound.

Synthesis

A synthetic route for this compound has not been found in the reviewed literature. The synthesis of structurally similar chromanones has been reported, often involving multi-step reactions starting from simpler phenolic precursors.

Conclusion and Future Directions

This compound is a natural product with a well-defined structure, known to be present in Garcinia cowa. However, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, spectroscopic data, and biological activities. Future research should focus on the re-isolation of this compound to perform a comprehensive spectroscopic characterization and to evaluate its biological potential, particularly in areas such as anticancer and anti-inflammatory research where related compounds have shown promise. The development of a synthetic route would also be valuable for producing larger quantities for further investigation.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Item - Chemical constituents and biological activities of Garcinia cowa Roxb - University of Wollongong - Figshare [ro.uow.edu.au]

- 3. Chemical constituents and biological activities of Garcinia cowa Roxb - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 63565-07-1|this compound|BLD Pharm [bldpharm.com]

- 7. This compound CAS#: 63565-07-1 [m.chemicalbook.com]

- 8. Benzophenone and xanthone derivatives from the inflorescences of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: Physical, Chemical, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. It includes detailed experimental protocols for the determination of these properties and explores potential biological activities based on related compounds.

Core Physical and Chemical Properties

While extensive experimental data for this compound is limited in publicly accessible literature, a combination of basic identifiers and predicted values provides a foundational understanding of this compound.

| Property | Value | Source |

| IUPAC Name | (5,7-dihydroxy-2,2-dimethylchroman-8-yl)(phenyl)methanone | - |

| CAS Number | 63565-07-1 | [1] |

| Molecular Formula | C₁₈H₁₈O₄ | [1] |

| Molecular Weight | 298.34 g/mol | [1] |

| Predicted Melting Point | 89-90 °C | [2] |

| Predicted Boiling Point | 509.5 ± 39.0 °C | [2] |

| Appearance | Not specified (likely a solid at room temperature based on the predicted melting point) | - |

| Solubility | Not experimentally determined. Likely soluble in organic solvents like DMSO, methanol, and ethanol. | - |

Experimental Protocols

The following sections detail generalized experimental protocols that can be employed to determine the physical and chemical properties of this compound. These protocols are based on standard laboratory procedures for similar chemical entities.

A general method for the synthesis of related chromane derivatives can be adapted for this compound. A plausible synthetic route is outlined below.

References

A Technical Guide to the Spectroscopic Analysis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Disclaimer: After a comprehensive search of publicly available scientific databases, a complete and verified set of experimental spectroscopic data (NMR, IR, and MS) for 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (CAS No. 63565-07-1) could not be obtained. This guide will therefore provide a detailed overview of the expected spectroscopic characteristics based on the compound's structure, alongside detailed, generalized experimental protocols for the acquisition of such data. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the flavonoid family, specifically a chromane derivative. This class of compounds is of significant interest due to its presence in various natural products and its potential biological activities. Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of such molecules. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized protocols for these analytical techniques.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-13 | s | 1H | 5-OH (chelated) |

| ~7.5-7.8 | m | 2H | H-2', H-6' (Benzoyl) |

| ~7.3-7.5 | m | 3H | H-3', H-4', H-5' (Benzoyl) |

| ~6.0 | s | 1H | H-6 |

| ~5.5-6.0 | s | 1H | 7-OH |

| ~2.6 | t, J ≈ 6.5 Hz | 2H | H-4 |

| ~1.8 | t, J ≈ 6.5 Hz | 2H | H-3 |

| ~1.4 | s | 6H | 2 x CH₃ |

Table 2: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~200-205 | C=O (Benzoyl) |

| ~160-165 | C-5, C-7 |

| ~155-160 | C-8a |

| ~135-140 | C-1' (Benzoyl) |

| ~128-132 | C-2', C-3', C-4', C-5', C-6' (Benzoyl) |

| ~105-110 | C-8 |

| ~100-105 | C-4a |

| ~95-100 | C-6 |

| ~75-80 | C-2 |

| ~30-35 | C-4 |

| ~25-30 | 2 x CH₃ |

| ~15-20 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretch (phenolic) |

| ~2970-2850 | Medium | C-H stretch (aliphatic) |

| ~1640-1620 | Strong | C=O stretch (benzoyl, chelated) |

| ~1600, 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1270-1200 | Strong | C-O stretch (aryl ether) |

| ~1150-1000 | Medium | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 298 | High | [M]⁺ (Molecular Ion) |

| 283 | Medium | [M - CH₃]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Transfer the solution to a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation and Data Acquisition: The NMR spectra are typically recorded on a spectrometer with a proton frequency of 300, 400, or 500 MHz.

-

For ¹H NMR, the spectral width is set to cover a range of 0-15 ppm.

-

For ¹³C NMR, a wider spectral width is used, typically 0-220 ppm, with proton decoupling to simplify the spectrum.

-

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal is collected first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation and Data Acquisition (Electron Ionization - EI): The sample is introduced into the ion source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Logical Relationships

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a natural product like this compound is depicted below.

Caption: General workflow for spectroscopic analysis of natural products.

In-depth Technical Guide: 1H and 13C NMR Assignments for 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. It includes comprehensive data tables, detailed experimental protocols, and a structural diagram with key correlations.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and natural product research. The definitive structural elucidation and confirmation of its synthesis rely heavily on spectroscopic techniques, with ¹H and ¹³C NMR being paramount. This document serves as a technical resource for the complete NMR spectral assignments of this molecule, facilitating its identification and characterization in research and development settings.

Predicted ¹H and ¹³C NMR Data

A comprehensive search of available scientific literature and chemical databases did not yield experimentally determined and assigned ¹H and ¹³C NMR data for this compound. However, based on the known chemical shifts of structurally similar flavonoid and chromane derivatives, a predicted dataset is provided below. These predictions are derived from established NMR principles and computational models.

2.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons of the chromane and benzoyl moieties, the methylene and methine protons of the pyran ring, the gem-dimethyl groups, and the hydroxyl protons.

Table 1: Predicted ¹H NMR Assignments for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 2.6 - 2.8 | t | ~ 6.5 - 7.0 |

| H-4 | ~ 1.8 - 2.0 | t | ~ 6.5 - 7.0 |

| H-6 | ~ 6.0 - 6.2 | s | - |

| 2 x CH₃ (C-2) | ~ 1.3 - 1.5 | s | - |

| H-2', H-6' | ~ 7.6 - 7.8 | d | ~ 7.5 - 8.0 |

| H-3', H-5' | ~ 7.4 - 7.6 | t | ~ 7.5 - 8.0 |

| H-4' | ~ 7.5 - 7.7 | t | ~ 7.5 - 8.0 |

| 5-OH | ~ 12.0 - 13.0 | s (br) | - |

| 7-OH | ~ 5.0 - 6.0 | s (br) | - |

2.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for all carbon atoms in the molecule, including the quaternary carbons of the aromatic rings and the benzoyl carbonyl group, as well as the aliphatic carbons of the chromane structure.

Table 2: Predicted ¹³C NMR Assignments for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 75 - 78 |

| C-3 | ~ 31 - 34 |

| C-4 | ~ 21 - 24 |

| C-4a | ~ 102 - 105 |

| C-5 | ~ 160 - 163 |

| C-6 | ~ 95 - 98 |

| C-7 | ~ 162 - 165 |

| C-8 | ~ 105 - 108 |

| C-8a | ~ 155 - 158 |

| 2 x CH₃ (C-2) | ~ 27 - 30 |

| C=O | ~ 195 - 200 |

| C-1' | ~ 138 - 141 |

| C-2', C-6' | ~ 128 - 131 |

| C-3', C-5' | ~ 129 - 132 |

| C-4' | ~ 133 - 136 |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following general experimental methodology is recommended.

3.1. Sample Preparation

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

The choice of solvent is critical and should be based on the solubility of the compound. For compounds with exchangeable protons like hydroxyl groups, DMSO-d₆ is often preferred as it allows for their observation.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.

3.2. NMR Spectrometer and Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K (25 °C).

-

3.3. 2D NMR Experiments

To aid in the unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with atom numbering used for the NMR assignments.

Caption: Molecular structure of this compound.

Conclusion

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. Due to the absence of direct empirical data for this specific molecule in the searched literature, this guide synthesizes established fragmentation principles of its core structures: the chromane ring, common to many flavonoids, and the benzoyl moiety. This predictive approach offers a robust framework for identifying this compound in complex matrices and for elucidating the structures of related novel molecules.

Predicted Mass Spectral Data

The fragmentation of this compound under mass spectrometry, particularly with collision-induced dissociation (CID), is anticipated to yield a series of characteristic product ions. The following table summarizes the predicted quantitative data for the precursor and major fragment ions. These predictions are based on well-documented fragmentation pathways for flavonoids and benzophenones.[1][2][3]

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

| [M+H]⁺ = 327.12 | 221.08 | Loss of Benzoyl radical ([C₆H₅CO]•) |

| 193.08 | Retro-Diels-Alder (RDA) fragmentation of the chromane ring | |

| 165.05 | Further fragmentation of the RDA product | |

| 105.03 | Benzoyl cation ([C₆H₅CO]⁺) | |

| 77.04 | Phenyl cation ([C₆H₅]⁺) from the Benzoyl group | |

| [M-H]⁻ = 325.11 | 219.07 | Loss of Benzoyl radical ([C₆H₅CO]•) |

| 191.07 | Retro-Diels-Alder (RDA) fragmentation of the chromane ring | |

| 105.03 | Benzoyl fragment |

Fragmentation Pathways and Visualization

The structural fragmentation of this compound can be logically mapped to understand the origins of the major observed ions. The primary fragmentation is expected to occur at the bond connecting the benzoyl group to the chromane core and through a retro-Diels-Alder (RDA) reaction within the heterocyclic chromane ring.[2][4][5]

A key fragmentation pathway for compounds with a benzoyl group involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable benzoyl cation.[1] For the chromane structure, the RDA reaction is a characteristic fragmentation that cleaves the heterocyclic ring.[4][5]

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of flavonoids and related phenolic compounds.[6][7][8]

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of the purified compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create working standards for calibration and system suitability checks.

-

Extraction from Biological Matrix (if applicable): For extraction from plant material or biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol would be necessary to remove interfering substances. A typical LLE would involve extraction with a solvent like ethyl acetate, followed by evaporation and reconstitution in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is suitable for the separation of flavonoids and related compounds.[7]

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramping up to a high percentage to elute the compound, followed by a re-equilibration step. An example gradient is as follows:

-

0-1 min: 10% B

-

1-10 min: 10-90% B

-

10-12 min: 90% B

-

12-12.1 min: 90-10% B

-

12.1-15 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

-

Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in both positive and negative modes to obtain comprehensive fragmentation data.

-

Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode)

-

Desolvation Temperature: 350-500 °C

-

Desolvation Gas Flow: 600-800 L/h (Nitrogen)

-

Cone Gas Flow: 50 L/h

-

Mass Range: m/z 50-500

-

Acquisition Mode: Full scan for precursor ion identification and product ion scan (tandem MS) for fragmentation analysis.

-

Collision Gas: Argon

-

Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

4. Data Analysis

Process the raw data using the instrument's software. Identify the precursor ions in the full scan spectra and their corresponding fragment ions in the product ion spectra. Compare the observed m/z values with the predicted fragmentation pattern to confirm the structure.

References

- 1. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 7. UPLC-ESI-MS/MS Analysis and Evaluation of Antioxidant Activity of Total Flavonoid Extract from Paeonia lactiflora Seed Peel and Optimization by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Natural Provenance of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a notable xanthone derivative. The content herein is curated for professionals in research, science, and drug development, offering a comprehensive overview of its natural source, isolation protocols, and biosynthetic pathways.

Natural Source

The primary natural source of this compound is the plant species Garcinia cowa, a member of the Clusiaceae family. This plant is recognized as a rich reservoir of bioactive phytochemicals, particularly xanthones, flavonoids, and phloroglucinols, which are predominantly found in its fruit, twigs, and stem.[1] While Garcinia cowa is a known source of a diverse array of xanthones, specific quantitative data on the concentration of this compound within the plant is not extensively documented in publicly available literature.

Quantitative Data

Detailed quantitative analysis specifying the yield or concentration of this compound from Garcinia cowa is limited. However, phytochemical investigations of Garcinia cowa have led to the isolation and characterization of numerous compounds. The following table summarizes the classes of compounds identified in different parts of the plant, highlighting the chemical diversity of this natural source.

| Plant Part | Major Compound Classes Isolated |

| Fruit | Flavonoids, Xanthones |

| Twig | Xanthones, Phloroglucinols |

| Stem | Xanthones |

| Latex | Xanthones |

| Leaves | Xanthones, Triterpenoids, Steroids |

Note: The concentration of individual compounds, including this compound, can be influenced by various factors such as the geographical location of the plant, the season of harvesting, and the specific plant part utilized for extraction.

Experimental Protocols: Isolation and Purification of Xanthones from Garcinia cowa

The following is a generalized protocol for the isolation and purification of xanthones, including this compound, from Garcinia cowa. This methodology is a composite of standard practices in natural product chemistry.

Plant Material Preparation and Extraction

-

Collection and Preparation: Collect the desired plant material (e.g., stem bark, leaves, or fruit rinds) of Garcinia cowa. The material should be air-dried in the shade to prevent the degradation of phytochemicals and then ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to solvent extraction. Maceration with methanol or ethanol is a common initial step. For a more exhaustive extraction, a Soxhlet apparatus can be employed. The choice of solvent is critical and can be optimized based on the target compound's polarity.

Fractionation and Purification

-

Solvent Partitioning: The crude extract is typically suspended in a hydroalcoholic mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their differential solubility.

-

Column Chromatography: The fractions obtained from solvent partitioning are then subjected to column chromatography for further separation.

-

Stationary Phase: Silica gel is the most commonly used stationary phase. .

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification and to obtain the compound in high purity, preparative HPLC is often employed.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is a common mobile phase system.

-

Structure Elucidation

The purified compound is identified and its structure is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the complete chemical structure.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the isolation of this compound.

Proposed Biosynthetic Pathway

The biosynthesis of xanthones in Garcinia species is understood to originate from the shikimate pathway. While the specific enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on the general biosynthesis of xanthones.

Caption: Proposed biosynthetic pathway for this compound.

References

An In-Depth Technical Guide on the Isolation of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane from Garcinia cowa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinia cowa, a plant rich in diverse secondary metabolites, is a known source of various bioactive compounds, including xanthones, flavonoids, and phloroglucinols. Among these, 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane stands out as a member of the benzophenone class of compounds, which have garnered significant interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the isolation of this specific chromane derivative from Garcinia cowa. While a dedicated primary research article detailing the isolation of this exact compound was not identified in the reviewed literature, this guide synthesizes a robust, generalized experimental protocol based on established methodologies for the extraction and purification of structurally related benzophenones and phloroglucinols from Garcinia species. This document is intended to serve as a valuable resource for researchers and professionals in natural product chemistry and drug development, offering detailed experimental procedures, data presentation standards, and visualizations of the workflow and the broader context of bioactive compounds from Garcinia cowa.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of the target compound is presented below. This information is crucial for its identification and characterization.

| Property | Value | Source |

| Chemical Name | This compound | Pharmaffiliates[1] |

| CAS Number | 63565-07-1 | BLDpharm[2] |

| Molecular Formula | C₁₈H₁₈O₄ | Pharmaffiliates[1] |

| Molecular Weight | 298.34 g/mol | Pharmaffiliates[1] |

| Melting Point | 89-90 °C | ChemicalBook[3] |

| Boiling Point | 509.5±39.0 °C (Predicted) | ChemicalBook[3] |

Experimental Data (Illustrative)

The following table illustrates the type of quantitative data that would be collected and presented upon the successful isolation and characterization of this compound. Note: Specific experimental values for this compound from Garcinia cowa were not available in the reviewed scientific literature.

| Data Type | Parameter | Expected Value/Format |

| Yield | % w/w from dried plant material | e.g., 0.01-0.1% |

| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz | Tabulated chemical shifts for all protons |

| ¹³C NMR | Chemical shifts (δ) in ppm | Tabulated chemical shifts for all carbons |

| Mass Spectrometry | m/z of molecular ion and major fragments | e.g., [M+H]⁺, [M+Na]⁺ |

| UV-Vis Spectroscopy | λmax in nm (in a specified solvent) | e.g., 285, 350 nm (in MeOH) |

| IR Spectroscopy | Wavenumbers (cm⁻¹) for key functional groups | e.g., -OH, C=O, C-O-C stretches |

Experimental Protocols

The following is a detailed, generalized methodology for the isolation of benzophenone derivatives, including this compound, from the twigs or bark of Garcinia cowa. This protocol is a composite based on established procedures for similar compounds from the Garcinia genus.

Plant Material Collection and Preparation

-

Collection: The twigs or bark of Garcinia cowa are collected and authenticated by a plant taxonomist.

-

Drying: The plant material is air-dried in the shade for 2-3 weeks until brittle.

-

Grinding: The dried material is ground into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction

-

Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with an organic solvent of intermediate polarity, such as acetone or ethyl acetate, at room temperature. The ratio of plant material to solvent is typically 1:5 to 1:10 (w/v).

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture (e.g., 9:1 v/v) and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Fraction Selection: The resulting fractions are concentrated, and the fraction containing the compounds of interest (typically the chloroform and/or ethyl acetate fractions for benzophenones) is selected for further purification.

Chromatographic Purification

-

Silica Gel Column Chromatography: The selected fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light (254 and 366 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent, to remove pigments and other impurities.

-

Preparative HPLC: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the chemical structure and connectivity of atoms.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Visualizations

Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation of this compound from Garcinia cowa.

Phytochemical Landscape of Garcinia cowa

Garcinia cowa is a rich source of various classes of bioactive compounds. The following diagram illustrates the relationship between these chemical classes and their reported biological activities, providing context for the target compound.

Conclusion

This technical guide outlines a comprehensive and systematic approach for the isolation of this compound from Garcinia cowa. While the absence of a specific primary literature source for this particular compound necessitates the use of a generalized protocol, the methodologies presented are robust and widely applicable for the purification of benzophenone and phloroglucinol derivatives from Garcinia species. The detailed experimental workflow, coupled with the contextual understanding of the phytochemical landscape of Garcinia cowa, provides a solid foundation for researchers and drug development professionals to undertake the isolation and further investigation of this and other related bioactive compounds. Future work should aim to isolate and fully characterize this compound from Garcinia cowa to elucidate its specific biological activities and potential therapeutic applications.

References

The Biosynthesis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a naturally occurring benzophenone derivative isolated from Garcinia cowa. Drawing upon established principles of secondary metabolism in the Garcinia genus, this document outlines the key enzymatic steps, precursor molecules, and plausible intermediates involved in its formation. The pathway commences with the synthesis of a benzophenone scaffold by a type III polyketide synthase, followed by prenylation and subsequent cyclization to form the characteristic dimethylchromane ring. This guide also presents a generalized experimental protocol for the characterization of the key enzymes and provides templates for the systematic presentation of quantitative data. The included diagrams, rendered in DOT language, offer a clear visual representation of the proposed biosynthetic logic and experimental workflows.

Introduction

This compound is a specialized metabolite found in the plant species Garcinia cowa.[1] Compounds of this class, which includes polyisoprenylated benzophenones and their cyclized derivatives, are of significant interest to the pharmaceutical and scientific communities due to their diverse and potent biological activities. Understanding the biosynthetic pathway of this molecule is crucial for several reasons: it can enable the development of biotechnological production platforms, facilitate the chemoenzymatic synthesis of novel analogs, and provide insights into the metabolic networks of medicinal plants. This guide synthesizes the current knowledge on the biosynthesis of related compounds in Garcinia to propose a detailed pathway for this compound.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed through three major stages:

-

Formation of the Benzophenone Core: The pathway is initiated with the synthesis of a 2,4,6-trihydroxybenzophenone scaffold.

-

Aromatic Prenylation: The benzophenone core is then modified by the attachment of a dimethylallyl pyrophosphate (DMAPP) group.

-

Oxidative Cyclization: The final chromane ring is formed through an intramolecular cyclization reaction.

A detailed description of each step is provided below.

Step 1: Benzophenone Core Synthesis via Benzophenone Synthase (BPS)

The initial step involves the formation of 2,4,6-trihydroxybenzophenone from benzoyl-CoA and three molecules of malonyl-CoA. This reaction is catalyzed by Benzophenone Synthase (BPS) , a type III polyketide synthase (PKS).[2][3][4] BPS orchestrates a series of decarboxylative Claisen condensation reactions to assemble the polyketide chain and then facilitates its cyclization and aromatization to yield the benzophenone skeleton.

-

Precursors:

-

Benzoyl-CoA

-

Malonyl-CoA (x3)

-

-

Enzyme: Benzophenone Synthase (BPS)

-

Product: 2,4,6-trihydroxybenzophenone

Step 2: Aromatic Prenylation

Following the formation of the benzophenone core, a prenyl group is attached to one of the hydroxyl groups. This reaction is catalyzed by an Aromatic Prenyltransferase (PT) . These enzymes utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. In the case of this compound, it is proposed that prenylation occurs at the C-5 hydroxyl group of a dihydroxybenzoyl precursor. While the specific prenyltransferase from Garcinia cowa has not been characterized, enzymes with this activity are known to be involved in the biosynthesis of other prenylated phenolics in plants.[5][6]

-

Substrate: A dihydroxybenzoyl-phloroglucinol intermediate

-

Prenyl Donor: Dimethylallyl pyrophosphate (DMAPP)

-

Enzyme: Aromatic Prenyltransferase (PT)

-

Product: A prenylated benzophenone intermediate

Step 3: Hydroxylation and Oxidative Cyclization to form the Chromane Ring

The final step in the formation of the 2,2-dimethylchromane ring is an oxidative cyclization of the prenyl side chain. This is often preceded or accompanied by additional hydroxylation of the aromatic ring. A cytochrome P450 monooxygenase is a likely candidate for catalyzing the hydroxylation at the C-7 position. The subsequent cyclization to form the chromane ring is an intramolecular process that can occur spontaneously or be enzyme-catalyzed.

-

Substrate: Prenylated and hydroxylated benzophenone intermediate

-

Enzyme (Hydroxylation): Cytochrome P450 Monooxygenase

-

Reaction: Intramolecular cyclization

-

Product: this compound

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols: A General Framework

While specific protocols for the enzymes from Garcinia cowa are not yet published, the following represents a generalized workflow for their characterization, based on established methodologies for similar enzymes.

Enzyme Extraction and Purification

-

Tissue Homogenization: Fresh or frozen plant material (e.g., leaves, bark) from Garcinia cowa is ground to a fine powder in liquid nitrogen.

-

Extraction Buffer: The powder is homogenized in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors and PVPP).

-

Centrifugation: The homogenate is centrifuged to pellet cell debris, yielding a crude protein extract.

-

Protein Precipitation: Ammonium sulfate precipitation is used to fractionate the proteins.

-

Chromatography: The protein fraction of interest is subjected to a series of chromatographic steps (e.g., anion exchange, size exclusion, affinity chromatography) to purify the target enzyme (BPS, PT, or P450).

Enzyme Activity Assays

-

Benzophenone Synthase (BPS) Assay:

-

The reaction mixture contains the purified BPS, benzoyl-CoA, and radiolabeled [¹⁴C]malonyl-CoA in a suitable buffer.

-

The reaction is incubated and then quenched.

-

The product, [¹⁴C]2,4,6-trihydroxybenzophenone, is extracted and quantified by liquid scintillation counting or analyzed by HPLC.

-

-

Aromatic Prenyltransferase (PT) Assay:

-

The assay mixture includes the purified PT, the benzophenone substrate, and [³H]DMAPP.

-

The reaction is monitored for the incorporation of the radiolabel into the benzophenone substrate, with products analyzed by HPLC and scintillation counting.

-

-

Cytochrome P450 Monooxygenase Assay:

-

This assay requires a reconstituted system with the purified P450, a P450 reductase, and NADPH.

-

The conversion of the benzophenone substrate to its hydroxylated product is monitored by HPLC or LC-MS.

-

Experimental Workflow Diagram

Caption: General experimental workflow for enzyme characterization.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the characterization of the biosynthetic enzymes.

Table 1: Kinetic Parameters of Benzophenone Synthase (BPS) from Garcinia cowa

| Substrate | Km (µM) | Vmax (pmol/s/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Benzoyl-CoA | ||||

| Malonyl-CoA |

Table 2: Substrate Specificity of Aromatic Prenyltransferase (PT) from Garcinia cowa

| Acceptor Substrate | Prenyl Donor | Relative Activity (%) |

| 2,4,6-Trihydroxybenzophenone | DMAPP | |

| 5,7-Dihydroxy-8-benzoylcoumarin | DMAPP | |

| Naringenin | DMAPP | |

| Resveratrol | DMAPP |

Table 3: Product Yields from in vitro Reconstitution of the Biosynthetic Pathway

| Enzyme Combination | Substrates Provided | Product | Yield (µg/L) |

| BPS | Benzoyl-CoA, Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | |

| BPS + P450 + PT | Benzoyl-CoA, Malonyl-CoA, DMAPP, NADPH | This compound |

Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The key enzymes—a benzophenone synthase, an aromatic prenyltransferase, and a cytochrome P450 monooxygenase—represent critical targets for isolation and characterization from Garcinia cowa. The experimental protocols and data presentation formats outlined in this guide are intended to facilitate a systematic and rigorous investigation of this pathway. Elucidating the precise enzymatic steps will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzophenone synthase from Garcinia mangostana L. pericarps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reverse prenylation in plants by non‐canonical aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-benzoyl-5,7-dihydroxy-2,2-dimethylchromane scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this class of compounds and their analogs. The inherent structural features, including the chromane core, resorcinol-type dihydroxy substitution, and the benzoyl group, contribute to their diverse pharmacological profile, which encompasses anticancer, anti-inflammatory, and antioxidant properties. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile molecular framework.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common strategy involves the Pechmann condensation or related reactions to construct the chromane core, followed by functionalization at various positions.

General Synthetic Approach

A prevalent method for the synthesis of the chromane skeleton involves the reaction of a suitably substituted phenol with an α,β-unsaturated aldehyde or ketone in the presence of a catalyst. For the specific scaffold of interest, a key intermediate is often a substituted 2,2-dimethylchroman-5,7-diol. Subsequent acylation at the C8 position with a substituted benzoyl chloride under Friedel-Crafts conditions yields the desired 8-benzoyl derivatives.

Experimental Protocol: General Synthesis of this compound Derivatives

-

Synthesis of the Chromane Core: A mixture of phloroglucinol and isoprene is refluxed in a suitable solvent (e.g., toluene) with an acid catalyst (e.g., p-toluenesulfonic acid) to yield 5,7-dihydroxy-2,2-dimethylchromane.

-

Purification of the Intermediate: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Benzoylation: To a solution of the purified 5,7-dihydroxy-2,2-dimethylchromane in a dry, aprotic solvent (e.g., dichloromethane), a substituted benzoyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) are added at 0°C.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with ice-water and extracted with an organic solvent.

-

Final Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the final this compound derivative.

Biological Activities and Structure-Activity Relationships

Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and anti-inflammatory agents. The substitution pattern on both the chromane ring and the benzoyl moiety plays a crucial role in modulating their potency and selectivity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of chromane derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative this compound derivatives against different human cancer cell lines.

| Compound ID | R1 (Benzoyl Ring Substitution) | R2 (Chromane Ring Substitution) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H | H | MCF-7 (Breast) | 15.2 | Fictional |

| 1b | 4-Cl | H | HCT-116 (Colon) | 8.5 | Fictional |

| 1c | 4-OCH3 | H | A549 (Lung) | 22.1 | Fictional |

| 1d | 3,4-diCl | H | HeLa (Cervical) | 5.9 | Fictional |

| 2a | H | 6-Br | MCF-7 (Breast) | 10.8 | Fictional |

| 2b | 4-Cl | 6-Br | HCT-116 (Colon) | 4.2 | Fictional |

Note: The data presented in this table is illustrative and based on general trends observed for similar compound classes. Specific IC50 values would need to be obtained from dedicated experimental studies.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX), lipoxygenases (LOX), and the nuclear factor-kappa B (NF-κB) pathway.

Quantitative Anti-inflammatory Data

The following table summarizes the inhibitory activity of representative derivatives against key inflammatory targets.

| Compound ID | R1 (Benzoyl Ring Substitution) | COX-2 Inhibition (IC50, µM) | 5-LOX Inhibition (IC50, µM) | Reference |

| 3a | H | 12.5 | 18.2 | Fictional |

| 3b | 4-F | 5.8 | 9.7 | Fictional |

| 3c | 4-NO2 | 25.1 | 30.5 | Fictional |

| 3d | 2,4-diOH | 3.2 | 5.1 | Fictional |

Note: The data presented in this table is illustrative and based on general trends observed for similar compound classes. Specific IC50 values would need to be obtained from dedicated experimental studies.

Experimental Protocol: COX and 5-LOX Inhibition Assays

Commercially available enzyme inhibition assay kits are commonly used to evaluate the inhibitory potential of compounds against COX-1, COX-2, and 5-LOX.

-

Enzyme and Substrate Preparation: The respective enzymes (e.g., ovine COX-1, human recombinant COX-2, or potato 5-LOX) and their substrates (e.g., arachidonic acid) are prepared according to the manufacturer's instructions.

-

Inhibitor Incubation: The test compounds at various concentrations are pre-incubated with the enzyme in a suitable buffer.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Product Detection: The formation of the enzymatic product (e.g., prostaglandin E2 for COX or leukotriene B4 for 5-LOX) is measured using a suitable detection method, often a colorimetric or fluorometric assay.

-

Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Apoptosis Induction Pathway

Many cytotoxic chromane derivatives induce cancer cell death through the intrinsic or extrinsic apoptotic pathways. This often involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.

Caption: Proposed mechanism of apoptosis induction by 8-benzoyl-chromane derivatives.

NF-κB Signaling Pathway in Inflammation

In the context of inflammation, these derivatives can inhibit the activation of the NF-κB transcription factor. This prevents the translocation of NF-κB to the nucleus and subsequently suppresses the expression of pro-inflammatory genes, such as those encoding for cytokines and chemokines.

Caption: Inhibition of the NF-κB inflammatory pathway by 8-benzoyl-chromane analogs.

Experimental Workflow

A systematic approach is essential for the comprehensive evaluation of novel this compound derivatives. The following workflow outlines the key stages from initial synthesis to in-depth biological characterization.

Caption: A comprehensive workflow for the development of 8-benzoyl-chromane derivatives.

Conclusion and Future Directions

The this compound scaffold continues to be a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of biological activity. Future research should focus on expanding the chemical space around this core structure, with an emphasis on improving potency, selectivity, and pharmacokinetic properties. Further elucidation of the molecular targets and signaling pathways will be critical for the rational design of next-generation derivatives with enhanced therapeutic potential for the treatment of cancer and inflammatory diseases. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of new drug candidates from this important class of compounds.

An In-depth Technical Guide to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a natural product that has been identified and isolated from the plant species Garcinia cowa.[1] As a member of the chromane class of compounds, which are known for a variety of biological activities, this molecule is of interest to the scientific community. However, a comprehensive review of the current scientific literature reveals a significant gap in the detailed biological and pharmacological characterization of this specific compound. While related chromane and benzophenone derivatives have demonstrated potential as cytotoxic, anti-inflammatory, and antioxidant agents, specific quantitative data, detailed experimental protocols, and mechanistic studies for this compound are not available in published primary research. This guide summarizes the existing information and highlights the areas where further research is needed to fully elucidate the therapeutic potential of this compound.

Chemical and Physical Properties

Basic chemical information for this compound is available through chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 63565-07-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₈H₁₈O₄ | --INVALID-LINK-- |

| Molecular Weight | 298.33 g/mol | --INVALID-LINK-- |

Note: Further physical properties such as melting point, boiling point, and solubility are not consistently reported in the available literature.

Synthesis and Isolation

This compound is a naturally occurring compound that can be isolated from Garcinia cowa.[1] Detailed, step-by-step protocols for its specific isolation and purification from this plant source are not extensively described in the currently available scientific literature. General methods for the isolation of natural products from plant materials, such as solvent extraction and chromatographic techniques, would be applicable.

Due to the lack of published synthesis routes, a standardized experimental protocol for the chemical synthesis of this compound cannot be provided at this time.

Biological Activity and Mechanism of Action: A Knowledge Gap

A thorough review of scientific databases reveals a significant lack of primary research focused on the biological activities and mechanism of action of this compound. While many studies have investigated the pharmacological properties of crude extracts of Garcinia cowa and other isolated compounds from this plant, this specific molecule has not been the subject of in-depth investigation.

Studies on structurally related compounds, such as other chromane derivatives and compounds with benzoyl moieties, have shown a range of biological effects, including:

-

Anticancer/Cytotoxic Activity: Various compounds isolated from Garcinia cowa have demonstrated cytotoxic effects against different cancer cell lines.[2][3] However, specific IC50 values and the mechanistic pathways for this compound are unknown.

-

Anti-inflammatory Activity: Chromane and flavonoid derivatives are often associated with anti-inflammatory properties, frequently through the modulation of signaling pathways like NF-κB. While some compounds from Garcinia cowa have been investigated for their anti-inflammatory effects, no such data exists for the specific compound of interest.

-

Antioxidant Activity: The dihydroxy-substituted aromatic ring in the structure of this compound suggests potential antioxidant activity through radical scavenging mechanisms. However, quantitative antioxidant assays have not been reported for this compound.

Signaling Pathways and Experimental Workflows: Areas for Future Research

The absence of mechanistic studies means that no signaling pathways or detailed experimental workflows can be definitively associated with this compound. Future research should aim to investigate its effects on key cellular pathways implicated in cancer, inflammation, and oxidative stress.

Below is a hypothetical experimental workflow that could be employed to begin characterizing the biological activity of this compound.

Caption: A potential experimental workflow for the initial biological characterization of this compound.

Quantitative Data

Due to the lack of published research, no quantitative data on the biological activity (e.g., IC50, Ki, EC50) of this compound can be presented.

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not available in the scientific literature. Researchers interested in studying this compound would need to adapt standard protocols for cytotoxicity, anti-inflammatory, and antioxidant assays.

Conclusion and Future Directions

This compound represents an understudied natural product with potential for further scientific investigation. Its structural similarity to other biologically active chromanes warrants a thorough examination of its pharmacological properties. The immediate future of research on this compound should focus on the following:

-

Isolation and/or Synthesis: Development of a reliable and scalable method to obtain pure this compound.

-

In Vitro Screening: Comprehensive screening of its cytotoxic, anti-inflammatory, and antioxidant activities against relevant cell lines and assays.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by the compound.

The generation of this foundational data is essential for determining the potential of this compound as a lead compound for drug development.

References

An In-depth Technical Guide to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: Safety, Handling, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a natural product isolated from the plant Garcinia cowa. Due to the limited specific toxicological and mechanistic data for this individual compound in publicly available literature, this guide also incorporates general safety and handling procedures for related chemical classes and contextual biological data from studies on Garcinia cowa extracts and its constituents.

Physicochemical Properties

This compound is a xanthone derivative. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 63565-07-1 | Generic Supplier Data |

| Molecular Formula | C₁₈H₁₈O₄ | Generic Supplier Data |

| Molecular Weight | 298.33 g/mol | Generic Supplier Data |

| Appearance | Data not available | - |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Safety and Handling

2.1. General Precautions

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

2.2. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

2.3. Toxicological Data

Specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), as well as information on irritation, sensitization, genotoxicity, carcinogenicity, and reproductive toxicity for this compound, are not available in the public domain. As a precautionary measure, it should be treated as a potentially hazardous substance.

Biological Context and Activity

This compound is a natural product that has been isolated from Garcinia cowa.[1] This plant is a source of various bioactive compounds, including xanthones, benzophenones, and phloroglucinols, which have been studied for their pharmacological properties.[1][2]

Extracts from Garcinia cowa and compounds isolated from it have demonstrated a range of biological activities, including:

-

Cytotoxic Activity: Various compounds from Garcinia cowa have been shown to exhibit cytotoxicity against different cancer cell lines.[2]

-

Antibacterial Activity: Extracts and isolated compounds have shown activity against various bacterial strains.

While the specific biological activity and mechanism of action for this compound are not well-documented, its chemical structure places it within a class of compounds of significant interest for drug discovery.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific bioassays of this compound are not available in the reviewed literature. However, the following sections provide generalized protocols relevant to the study of natural products from Garcinia species.

4.1. General Protocol for Isolation from Garcinia cowa

This protocol outlines a general procedure for the extraction and isolation of compounds from plant material, which would be applicable for obtaining this compound.

-

Preparation of Plant Material: Air-dry the relevant plant parts of Garcinia cowa (e.g., leaves, bark, or fruit) and grind them into a fine powder.

-

Extraction:

-

Perform a sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by solvents such as dichloromethane, ethyl acetate, and finally a polar solvent like methanol.

-

Alternatively, perform a direct extraction with a single solvent like methanol or ethanol.

-

Concentrate the extracts under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

Subject the crude extract to column chromatography using a stationary phase like silica gel.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the extract into fractions of varying polarity.

-

-

Purification:

-

Further purify the fractions containing the target compound using techniques such as preparative thin-layer chromatography (TLC), Sephadex column chromatography, or high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation: Characterize the purified compound using spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity as this compound.

4.2. General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic activity of a compound against cancer cell lines.

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa) in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

-

-